2-Cyano-4-methyl-5-nitropyridine
Overview
Description
2-Cyano-4-methyl-5-nitropyridine is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyridine, characterized by the presence of a cyano group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methyl-5-nitropyridine can be achieved through several methods. One common approach involves the nitration of 4-methyl-2-cyanopyridine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines can replace the cyano group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, suitable solvents like dimethylformamide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Cyano-4-methyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Cyano-4-carboxy-5-nitropyridine.
Scientific Research Applications
2-Cyano-4-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-methyl-5-nitropyridine depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-nitropyridine: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-5-nitropyridine-2-carboxylic acid: Similar structure but has a carboxyl group instead of a cyano group.
Uniqueness
The presence of both a cyano and a nitro group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Cyano-4-methyl-5-nitropyridine (C7H5N3O2) is a pyridine derivative notable for its unique structure, which includes a cyano group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position. This compound has garnered attention for its potential biological activity and applications in various fields, including organic synthesis and pharmaceuticals.
Structure and Composition
- Molecular Formula : C7H5N3O2
- CAS Number : 267875-30-9
Types of Reactions
This compound can undergo several chemical reactions:
- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
- Substitution : The cyano group can participate in nucleophilic substitution reactions.
- Oxidation : The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Major Products Formed
Reaction Type | Product |
---|---|
Reduction | 2-Cyano-4-methyl-5-aminopyridine |
Substitution | Various substituted pyridines |
Oxidation | 2-Cyano-4-carboxy-5-nitropyridine |
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. This compound may exhibit therapeutic effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : Potential effects on receptor activity leading to altered cellular responses.
Case Studies and Research Findings
- Neurotoxicity Studies : Research indicates that compounds structurally related to this compound have been evaluated for neurotoxicity, particularly their interaction with monoamine oxidase (MAO) enzymes. Compounds that are substrates for MAO-B showed neurotoxic effects, suggesting that similar mechanisms could be explored for this compound .
- Pharmaceutical Applications : The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways relevant to diseases like cancer and neurodegenerative disorders. Specific analogs have shown promising results in preclinical studies, indicating their utility in therapeutic development .
- In Vitro Studies : In vitro assays have demonstrated that this compound can affect cellular signaling pathways, potentially influencing processes such as inflammation and cell proliferation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | Structural Differences | Biological Activity Observed |
---|---|---|
2-Cyano-5-nitropyridine | Lacks the methyl group at the fourth position | Limited neurotoxic potential observed |
4-Methyl-5-nitropyridine-2-carboxylic acid | Contains a carboxyl group instead of a cyano group | Exhibits different pharmacological properties |
The presence of both cyano and nitro groups in this compound allows for diverse chemical transformations, enhancing its value as an intermediate in organic synthesis.
Properties
IUPAC Name |
4-methyl-5-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATZHWWYNGQYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629481 | |
Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-30-9 | |
Record name | 4-Methyl-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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